
6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride” is a chemical compound used as a pharmaceutical intermediate . It belongs to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrFN . The molecular weight is 230.08 .Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. The compound may act as a dopamine receptor agonist, which could explain its potential as a treatment for Parkinson's disease. It may also have antioxidant properties, which could help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. It may also affect neurotransmitter systems in the brain, which could have a variety of effects on cognitive function and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride in lab experiments is its unique properties. The compound has been shown to have a variety of potential therapeutic applications, and its effects on neurotransmitter systems in the brain make it an interesting target for research. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to synthesize and purify, and its effects may be difficult to measure accurately.
Future Directions
There are many potential future directions for research on 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride. One area of interest is in the development of new treatments for neurological disorders. The compound has shown promise as a potential therapy for Parkinson's disease and Alzheimer's disease, and further research in this area could lead to the development of new drugs. Additionally, the compound's effects on neurotransmitter systems in the brain make it an interesting target for research on cognitive function and behavior. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves a multi-step process that requires careful attention to detail. The first step involves the preparation of an intermediate compound, which is then reacted with other reagents to form the final product. The exact details of the synthesis method vary depending on the specific application of the compound, but the general process involves a combination of chemical reactions and purification steps.
Scientific Research Applications
6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has been studied extensively for its potential as a therapeutic agent. One of the most promising applications of this compound is in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases.
properties
IUPAC Name |
6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h3-4,12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXTURKNWKSCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)
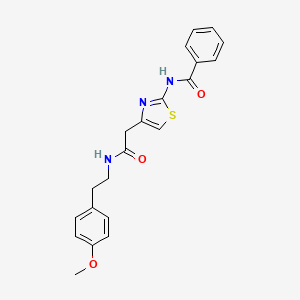
![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)
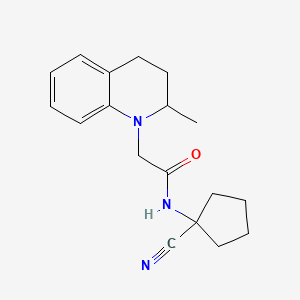
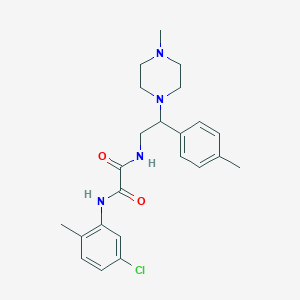
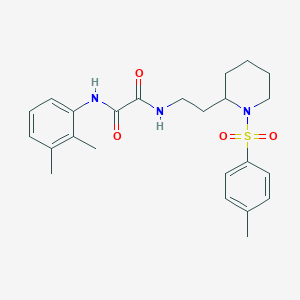
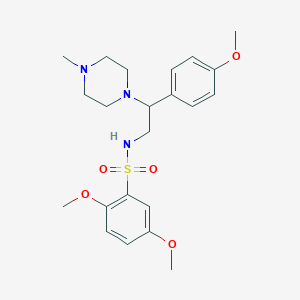
![N-[4-(morpholin-4-yl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2976258.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)
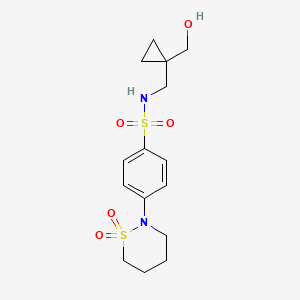
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)


![3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2976269.png)